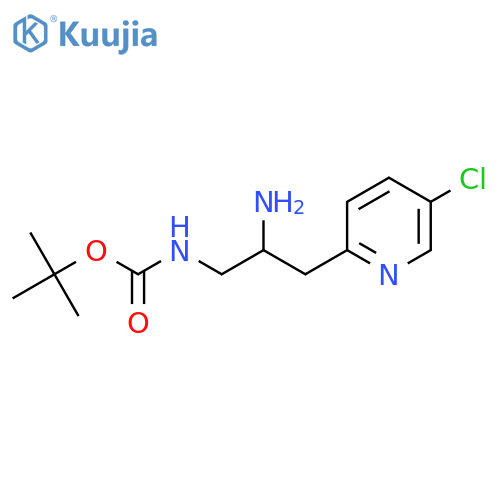Cas no 2228172-10-7 (tert-butyl N-2-amino-3-(5-chloropyridin-2-yl)propylcarbamate)

2228172-10-7 structure
商品名:tert-butyl N-2-amino-3-(5-chloropyridin-2-yl)propylcarbamate
tert-butyl N-2-amino-3-(5-chloropyridin-2-yl)propylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-2-amino-3-(5-chloropyridin-2-yl)propylcarbamate
- 2228172-10-7
- tert-butyl N-[2-amino-3-(5-chloropyridin-2-yl)propyl]carbamate
- EN300-1893443
-
- インチ: 1S/C13H20ClN3O2/c1-13(2,3)19-12(18)17-8-10(15)6-11-5-4-9(14)7-16-11/h4-5,7,10H,6,8,15H2,1-3H3,(H,17,18)
- InChIKey: BJHNUCDXPPUGLW-UHFFFAOYSA-N
- ほほえんだ: ClC1=CN=C(C=C1)CC(CNC(=O)OC(C)(C)C)N
計算された属性
- せいみつぶんしりょう: 285.1244046g/mol
- どういたいしつりょう: 285.1244046g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 6
- 複雑さ: 294
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 77.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
tert-butyl N-2-amino-3-(5-chloropyridin-2-yl)propylcarbamate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1893443-1.0g |
tert-butyl N-[2-amino-3-(5-chloropyridin-2-yl)propyl]carbamate |
2228172-10-7 | 1g |
$1543.0 | 2023-05-23 | ||
| Enamine | EN300-1893443-10.0g |
tert-butyl N-[2-amino-3-(5-chloropyridin-2-yl)propyl]carbamate |
2228172-10-7 | 10g |
$6635.0 | 2023-05-23 | ||
| Enamine | EN300-1893443-1g |
tert-butyl N-[2-amino-3-(5-chloropyridin-2-yl)propyl]carbamate |
2228172-10-7 | 1g |
$1543.0 | 2023-09-18 | ||
| Enamine | EN300-1893443-0.5g |
tert-butyl N-[2-amino-3-(5-chloropyridin-2-yl)propyl]carbamate |
2228172-10-7 | 0.5g |
$1482.0 | 2023-09-18 | ||
| Enamine | EN300-1893443-0.25g |
tert-butyl N-[2-amino-3-(5-chloropyridin-2-yl)propyl]carbamate |
2228172-10-7 | 0.25g |
$1420.0 | 2023-09-18 | ||
| Enamine | EN300-1893443-5g |
tert-butyl N-[2-amino-3-(5-chloropyridin-2-yl)propyl]carbamate |
2228172-10-7 | 5g |
$4475.0 | 2023-09-18 | ||
| Enamine | EN300-1893443-0.1g |
tert-butyl N-[2-amino-3-(5-chloropyridin-2-yl)propyl]carbamate |
2228172-10-7 | 0.1g |
$1357.0 | 2023-09-18 | ||
| Enamine | EN300-1893443-5.0g |
tert-butyl N-[2-amino-3-(5-chloropyridin-2-yl)propyl]carbamate |
2228172-10-7 | 5g |
$4475.0 | 2023-05-23 | ||
| Enamine | EN300-1893443-2.5g |
tert-butyl N-[2-amino-3-(5-chloropyridin-2-yl)propyl]carbamate |
2228172-10-7 | 2.5g |
$3025.0 | 2023-09-18 | ||
| Enamine | EN300-1893443-0.05g |
tert-butyl N-[2-amino-3-(5-chloropyridin-2-yl)propyl]carbamate |
2228172-10-7 | 0.05g |
$1296.0 | 2023-09-18 |
tert-butyl N-2-amino-3-(5-chloropyridin-2-yl)propylcarbamate 関連文献
-
Ana González Moreno,Pilar Prieto,M. Carmen Ruiz Delgado,Eva Domínguez,Antonio Heredia Phys. Chem. Chem. Phys., 2021,23, 18068-18077
-
William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236
-
Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828
2228172-10-7 (tert-butyl N-2-amino-3-(5-chloropyridin-2-yl)propylcarbamate) 関連製品
- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)
- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)
- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)
- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)
- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)
- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)
- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)
- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)
- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)
- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)
推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
